molecular formula C6H4BrClF2N2 B14909134 (S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole

Cat. No.: B14909134
M. Wt: 257.46 g/mol
InChI Key: ZYCFIPQXGWOZMM-BYPYZUCNSA-N
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Description

(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of bromine, chlorine, and difluorocyclopropyl groups in the pyrazole ring makes it a versatile molecule for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Halogens: The bromine and chlorine atoms can be introduced through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts.

    Incorporation of Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced via cyclopropanation reactions using difluorocarbene precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclopropane Ring-Opening Reactions: The difluorocyclopropyl group can participate in ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazole oxides.

    Reduction Products: Dehalogenated pyrazole derivatives.

Scientific Research Applications

(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The halogen atoms can also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-chloro-1H-pyrazole: Lacks the difluorocyclopropyl group.

    5-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Lacks the bromine atom.

    4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Lacks the chlorine atom.

Uniqueness

(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and difluorocyclopropyl groups in the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4BrClF2N2

Molecular Weight

257.46 g/mol

IUPAC Name

4-bromo-5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazole

InChI

InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2/t4-/m0/s1

InChI Key

ZYCFIPQXGWOZMM-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](C1(F)F)N2C(=C(C=N2)Br)Cl

Canonical SMILES

C1C(C1(F)F)N2C(=C(C=N2)Br)Cl

Origin of Product

United States

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